molecular formula C6H4O3 B196085 2-Hydroxy-1,4-benzoquinone CAS No. 2474-72-8

2-Hydroxy-1,4-benzoquinone

Cat. No.: B196085
CAS No.: 2474-72-8
M. Wt: 124.09 g/mol
InChI Key: GPLIMIJPIZGPIF-UHFFFAOYSA-N
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Description

2-Hydroxy-1,4-benzoquinone, also known as hydroxy-para-benzoquinone, is an organic compound with the molecular formula C₆H₄O₃. It is formally derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group. This compound is one of the simplest hydroxyquinones and is known for its unique chemical properties and reactivity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,4-benzoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form 1,4-benzoquinone and reduced back to hydroquinone . It also reacts with nucleophiles such as secondary amines and thiols to form corresponding derivatives .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-1,4-benzoquinone is unique due to its simple structure and the presence of a single hydroxyl group, which significantly influences its chemical reactivity and biological interactions. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2-hydroxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLIMIJPIZGPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179468
Record name Hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2474-72-8
Record name Hydroxyquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2474-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1,4-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002474728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY-1,4-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7I5HV2JFI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2-Hydroxy-1,4-benzoquinone has the molecular formula C6H4O3 and a molecular weight of 124.09 g/mol.

A: Yes, this compound exhibits characteristic resonance Raman (RR) spectral features. Its principal in-phase C=O symmetric stretching mode appears at 1666 cm-1 in the deprotonated state in aqueous solution. This mode undergoes a downshift of approximately 25 cm-1 upon 18O substitution of one of the carbonyl oxygens. []

A: this compound is a product of the oxidative degradation of various aromatic compounds by microorganisms. For example, Azoarcus anaerobius, a denitrifying bacterium, degrades resorcinol (1,3-dihydroxybenzene) through a pathway where this compound is formed as an intermediate. [] This compound is formed by the dehydrogenation of hydroxyhydroquinone (1,2,4-benzenetriol), which itself is formed by the hydroxylation of resorcinol. []

A: Yes, this compound can be further degraded by microorganisms. For instance, Azoarcus anaerobius can degrade it to acetic and malic acids. [] Another bacterium, Rhodococcus sp. BPG-8, employs a NAD(P)H dependent reductase to convert this compound back to 1,2,4-trihydroxybenzene. []

A: this compound is a photoproduct of 1,4-benzoquinone in water, formed in equal amounts with hydroquinone. [] This photohydroxylation process can occur through both free-radical and non-radical pathways depending on the 1,4-benzoquinone concentration. []

A: Yes, derivatives of this compound, specifically 5-tert-butyl-2-hydroxy-1,4-benzoquinone, have been investigated as catalysts for aerobic oxidation reactions. One notable example is its use in the conversion of benzylic primary amines to imines. []

A: this compound serves as a valuable building block in organic synthesis. For instance, it readily undergoes regioselective [3+2] photoaddition reactions with various alkenes, providing a one-step synthesis of benzofuran-4,7-diones. [, ]

A: Yes, this compound derivatives have shown inhibitory activity against TPD (topaquinone)-dependent oxidases. [] Additionally, research suggests that 2-hydroxy-[1,4]benzoquinone moieties could be responsible for the chromophoric properties of aged bleached pulp samples. []

A: While specific data on the ecotoxicological effects of this compound may be limited, its presence as a degradation product of various aromatic compounds in biological systems suggests a potential role in natural detoxification pathways. []

A: The degradation of this compound is likely facilitated by microorganisms, as observed in the case of Rhodococcus sp. BPG-8, which uses an NAD(P)H dependent reductase for its conversion to 1,2,4-trihydroxybenzene. []

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